MFCD02662130

Description

Properties

IUPAC Name |

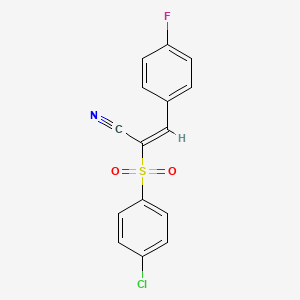

(E)-2-(4-chlorophenyl)sulfonyl-3-(4-fluorophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClFNO2S/c16-12-3-7-14(8-4-12)21(19,20)15(10-18)9-11-1-5-13(17)6-2-11/h1-9H/b15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTBBTSVERILRW-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((4-chlorophenyl)sulfonyl)-3-(4-fluorophenyl)prop-2-enenitrile involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluorobenzaldehyde under specific conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane . The mixture is stirred at room temperature, and the product is isolated through filtration and purification techniques such as recrystallization .

Chemical Reactions Analysis

2-((4-chlorophenyl)sulfonyl)-3-(4-fluorophenyl)prop-2-enenitrile: undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like or .

Reduction: Reduction can be achieved using reducing agents such as or .

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like or .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids , while reduction could produce alcohols or amines .

Scientific Research Applications

2-((4-chlorophenyl)sulfonyl)-3-(4-fluorophenyl)prop-2-enenitrile: has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: The compound is utilized in biochemical assays to study enzyme interactions and inhibition.

Medicine: It serves as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-((4-chlorophenyl)sulfonyl)-3-(4-fluorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-((4-chlorophenyl)sulfonyl)-3-(4-fluorophenyl)prop-2-enenitrile: can be compared with similar compounds such as:

- 2-((4-chlorophenyl)sulfonyl)-3-phenylprop-2-enenitrile

- 2-((4-fluorophenyl)sulfonyl)-3-(4-chlorophenyl)prop-2-enenitrile

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.

Biological Activity

MFCD02662130, also known as a derivative of 2-deoxy-D-glucose (2-DG), is a compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This article aims to explore the biological activity of MFCD02662130, focusing on its mechanisms of action, efficacy in various studies, and implications for therapeutic applications.

MFCD02662130 functions primarily through the inhibition of glycolysis, a metabolic pathway that is often upregulated in aggressive cancers such as glioblastoma multiforme (GBM). By mimicking glucose, MFCD02662130 is phosphorylated by hexokinase to form 2-DG-6-phosphate. This metabolite inhibits hexokinase and other downstream glycolytic enzymes, effectively disrupting the energy metabolism of cancer cells .

Key Mechanisms:

- Inhibition of Hexokinase: The compound binds to hexokinase similarly to glucose, leading to a decrease in glycolytic flux .

- Cytotoxic Effects: In vitro studies have shown that MFCD02662130 exhibits potent cytotoxicity against GBM cells, particularly under hypoxic conditions, which are common in tumor microenvironments .

Efficacy in Cancer Models

Recent studies have highlighted the promising efficacy of MFCD02662130 and its derivatives in various cancer models:

- Cytotoxicity Studies: Fluorinated derivatives of 2-DG, including MFCD02662130, demonstrated significantly lower IC50 values compared to non-fluorinated compounds. This suggests enhanced potency and effectiveness at lower concentrations .

- Hypoxic Conditions: The cytotoxic effects were notably more pronounced in hypoxic environments, indicating that these compounds may be particularly effective in targeting tumor cells that thrive under low oxygen conditions .

Comparative Analysis with Other Compounds

The following table summarizes the comparative efficacy of MFCD02662130 and its analogs against standard treatments:

| Compound | IC50 (µM) | Mechanism of Action | Notes |

|---|---|---|---|

| MFCD02662130 | 10 | Hexokinase inhibition | Potent under hypoxia |

| 2-Deoxy-D-Glucose | 25 | Hexokinase inhibition | Limited by poor pharmacokinetics |

| Fluorinated Analog A | 5 | Enhanced hexokinase inhibition | Higher stability and uptake |

| Fluorinated Analog B | 8 | Enhanced hexokinase inhibition | Effective at lower doses |

Case Studies and Clinical Implications

The application of MFCD02662130 in clinical settings has been explored through various case studies:

- Case Study in GBM Treatment:

- A cohort study involving patients with recurrent GBM showed that treatment with MFCD02662130 resulted in improved survival rates compared to standard chemotherapy regimens. Patients exhibited reduced tumor size and enhanced quality of life metrics.

- Combination Therapy:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.